Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is a derivative of the amino acid tyrosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a benzyl group on the hydroxyl side. Its empirical formula is C22H27NO5, with a molecular weight of 385.45 g/mol . This compound is often utilized in peptide synthesis due to its ability to form stable peptide bonds.
Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is primarily involved in peptide coupling reactions. It can react with other amino acids to form dipeptides or longer peptides through standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) . The Boc protecting group can be removed under acidic conditions, allowing for further functionalization or incorporation into larger peptide chains.
Amino acid derivatives like Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl have been studied for their potential ergogenic effects. While specific biological activities of this compound are less documented, similar derivatives have shown promise in enhancing athletic performance and muscle recovery due to their roles in protein synthesis and metabolic processes .
The synthesis of Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl typically involves the following steps:
These steps can be performed under controlled conditions to ensure high purity and yield .
Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is predominantly used in:
Several compounds share structural similarities with Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl. Here are some notable examples:
Compound Name | Structure | Similarity Index |
---|---|---|
Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine | C22H27NO5 | 1.00 |
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate | C21H25NO5 | 0.97 |
Nα-Boc-L-tyrosine | C21H25NO4 | 0.99 |
Nα-Boc-D-tyrosine | C21H25NO4 | 0.99 |
These compounds are unique due to variations in their side chains or protecting groups, which can significantly influence their reactivity and biological properties .